4-fluoro-N-[(4-nitrophenyl)methyl]aniline
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Overview
Description
4-fluoro-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H11FN2O2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-nitrophenylmethyl group and the benzene ring is substituted with a fluorine atom at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-nitrophenyl)methyl]aniline typically involves the reaction of 4-fluoronitrobenzene with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-fluoro-N-[(4-aminophenyl)methyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products
Scientific Research Applications
4-fluoro-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-methylaniline: Similar structure but lacks the nitro group.
4-fluoronitrobenzene: Lacks the aniline moiety.
4-nitroaniline: Lacks the fluorine substitution.
Uniqueness
4-fluoro-N-[(4-nitrophenyl)methyl]aniline is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H11FN2O2 |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
4-fluoro-N-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11FN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2 |
InChI Key |
RYRJCCFCAVXUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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